2,6-脱氧果糖嗪-13C4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

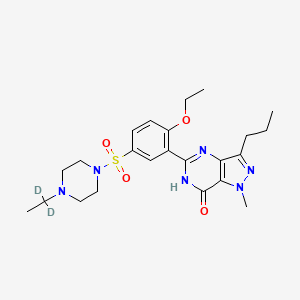

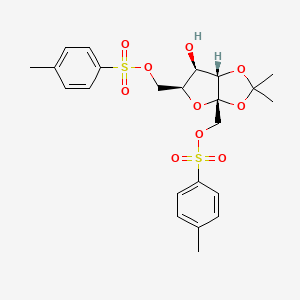

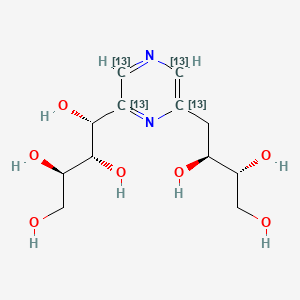

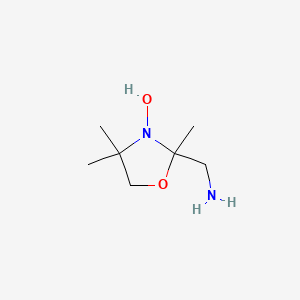

2,6-Deoxyfructosazine-13C4 is a labeled compound that is incorporated in tobacco flavor additives . It has a molecular weight of 308.27 and a molecular formula of C8 [13C]4H20N2O7 .

Synthesis Analysis

The synthesis of 2,6-Deoxyfructosazine can be achieved through a one-pot dehydration process. This process involves converting D-glucosamine hydrochloride into 2,6-Deoxyfructosazine .Molecular Structure Analysis

The molecular structure of 2,6-Deoxyfructosazine-13C4 is represented by the formula C8 [13C]4H20N2O7 . The structure includes a pyrazine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The formation of 2,6-Deoxyfructosazine involves reactions between reducing sugars and NH3 . An arylboronic acids catalyzed upgrade of glucosamines in aqueous solution for deoxyfructosazine has also been reported .Physical And Chemical Properties Analysis

2,6-Deoxyfructosazine-13C4 is a pale beige to tan solid . It is soluble in water . The compound has a molecular weight of 308.27 and a molecular formula of C8 [13C]4H20N2O7 .科学研究应用

合成和表征

2,6-脱氧果糖嗪已由葡萄糖和甲酸铵合成,其分解在烟草烟雾中进行了研究,在吸烟时分解产生各种吡嗪,突出了其在风味化学和烟草研究中的潜在应用 (Shu Long 等人,2011)。此外,已经开发了用于原位产生的果糖嗪和 2,5-脱氧果糖嗪的水相印迹聚合物,表明在天然样品(如植物或食品来源)中的选择性传感和定量应用 (N. Henry 等人,2012)。

生物质转化

已经研究了纤维二糖和菊粉在水溶液中转化为脱氧果糖嗪,证明了生物质作为高附加值化学品(如 2,6-脱氧果糖嗪及其类似物)来源的潜力 (Suxiang Wu 等人,2011)。这展示了 2,6-脱氧果糖嗪在绿色化学和可持续化学合成中的相关性。

机理见解和催化

利用添加剂将葡萄糖胺选择性转化为脱氧果糖嗪和果糖嗪的研究提供了对机理方面和催化剂在提高产率中的作用的见解,对含氮杂环化合物的合成和潜在药理活性剂具有启示 (Lingyu Jia 等人,2017)。在此转化过程中使用氨基酸离子液体作为催化剂也突出了绿色化学和催化的创新方法 (Pengfei Liu 等人,2021)。

分析方法开发

使用硅烷化衍生结合气相色谱法测定烟草中脱氧果糖嗪的方法的开发强调了分析化学在识别和量化复杂混合物中组分的重要性,在食品和烟草工业质量控制中具有应用 (Chen Yi-yan,2011)。

气相反应和合成方法

在大气压化学电离条件下研究 D-葡萄糖胺盐酸盐的气相 Gutknecht 自缩合反应,为合成方法和机理途径提供了见解,提出了合成此类化合物的新方法 (Hao-yang Wang 等人,2015)。

作用机制

安全和危害

未来方向

The direct integration of deoxyfructosazine into the development of renewable chemicals and functional materials might be a practical way for utilization of chitin as a renewable nitrogen source . The compound shows potential for use in the pharmaceutical and food industries, as well as a promising bio-based platform for specialty chemicals and sustainable functional materials .

属性

IUPAC Name |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUNOHYVYVNIP-ORHSJBJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](N=[13C]([13CH]=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Deoxyfructosazine-13C4 | |

CAS RN |

1246817-52-6 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)